molecular formula C7H6BrFO B591543 (2-Bromo-6-fluorophenyl)methanol CAS No. 261723-33-5

(2-Bromo-6-fluorophenyl)methanol

Cat. No.: B591543
CAS No.: 261723-33-5
M. Wt: 205.026
InChI Key: HHGJENWYHVFPSA-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H6BrFO. It is characterized by a bromine atom and a fluorine atom attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the bromine. This compound appears as a white crystalline powder and is used primarily as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromo-6-fluorophenyl)methanol can be synthesized through the reduction of 2-bromo-6-fluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the bromination of 2-fluorotoluene followed by hydrolysis and oxidation steps. The final reduction step is carried out using sodium borohydride in the presence of an alcohol solvent .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromo-6-fluorophenyl)methanol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxymethyl group can participate in hydrogen bonding, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzyl alcohol
  • 6-Bromo-2-fluorobenzyl alcohol
  • 2-Bromo-6-fluorobenzenemethanol

Uniqueness

(2-Bromo-6-fluorophenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-bromo-6-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGJENWYHVFPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657708
Record name (2-Bromo-6-fluorophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261723-33-5
Record name 2-Bromo-6-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261723-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorobenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20.0 g (0.098 mol) of 2-bromo-6-fluorobenzaldehyde are dissolved in 500 ml of methanol and cooled in an ice bath; 3.72 g (0.098 mol) of sodium borohydride are then added portionwise thereto. The mixture is stirred under cold conditions for 1 hour and then the solid is evaporated under reduced pressure. The residue is taken up between water and dichloromethane and the organic phase is separated, dried and concentrated under reduced pressure. The residue is crystallised from pentane. 18.1 g of compound are obtained.
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